N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 896290-08-7
VCID: VC4400176
InChI: InChI=1S/C21H17N3O3S/c1-28(26,27)17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide

CAS No.: 896290-08-7

Cat. No.: VC4400176

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide - 896290-08-7

Specification

CAS No. 896290-08-7
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C21H17N3O3S/c1-28(26,27)17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Standard InChI Key VOKHDENQNNPJKL-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Introduction

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is a complex organic compound that belongs to the benzodiazole class, featuring a benzodiazole moiety attached to a phenyl group and a methanesulfonylbenzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activity and interactions with various biological targets.

Synthesis and Preparation Methods

The synthesis of compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide typically involves multi-step reactions. For related benzodiazole derivatives, common methods include:

  • Reactants: Starting materials often involve benzodiazole precursors and aromatic amines.

  • Reaction Conditions: Reactions are typically carried out under mild conditions with appropriate catalysts or reagents to facilitate coupling reactions.

Table 1: General Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM) Against Bacterial StrainsMIC (µM) Against Fungal Strains
N11.27 (B. subtilis), 5.08 (S. aureus)1.27 (C. albicans)
N81.43 (E. coli)2.86 (A. niger)
N222.60 (K. pneumoniae)2.60 (A. niger)

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundIC50 (µM) Against HCT116 Cell Line
N95.85
N184.53

These tables illustrate the potential biological activities of related compounds, though specific data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is not available.

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